molecular formula C15H12ClNO3 B3034772 7-Chloro-1-(4-nitrophenyl)isochromane CAS No. 220444-99-5

7-Chloro-1-(4-nitrophenyl)isochromane

Cat. No. B3034772
M. Wt: 289.71 g/mol
InChI Key: SQIJUBRIDNBRQV-UHFFFAOYSA-N
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Description

The compound 7-Chloro-1-(4-nitrophenyl)isochromane is a bioactive heterocyclic compound that has been the subject of various structural and spectroscopic studies. Although the exact compound is not directly mentioned in the provided papers, related compounds with similar structural motifs have been synthesized and characterized, which can provide insights into the properties and behaviors of 7-Chloro-1-(4-nitrophenyl)isochromane.

Synthesis Analysis

The synthesis of related compounds involves the formation of complex heterocyclic structures with various substituents. For instance, a compound with a similar structure, 7-chloro-5-cyclopropyl-9-methyl-10-(4-nitro-benzyl)-5,10-dihydro-4,5,6,10-tetraaza-dibenzo [a,d] cyclohepten-11-one, was synthesized and characterized using spectroscopic methods before being confirmed by X-ray diffraction study . This suggests that the synthesis of 7-Chloro-1-(4-nitrophenyl)isochromane would likely involve multiple steps, including the formation of the heterocyclic core followed by the introduction of the nitrophenyl group.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray crystallography. For example, the aforementioned compound crystallizes in the monoclinic space group P21/c, with specific cell parameters and exhibits no inter or intra molecular hydrogen bonding . Another related compound, 7-chloro-5-cyclopropyl-9-methyl-10-(2-nitro-4-trifluromethyl-phenyl)-5,10-dihydro-4,5,6,10-tetraaza-dibenzo[a,d]cyclohepten-11-one, also crystallizes in the monoclinic crystal class and displays an intramolecular hydrogen bond of the type C–H···O . These findings indicate that 7-Chloro-1-(4-nitrophenyl)isochromane would likely have a well-defined crystalline structure, potentially with specific hydrogen bonding patterns.

Chemical Reactions Analysis

The chemical reactivity of compounds with nitrophenyl groups can be complex. For instance, the 1:1 complex of 4-nitrophenyl[bis(ethylsulfonyl)]methane with 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) involves a proton transfer yielding an ion pair, with hydrogen bonding observed in the crystal structure . This suggests that 7-Chloro-1-(4-nitrophenyl)isochromane may also participate in similar proton transfer reactions and form stable complexes with other molecules, which could be relevant in its bioactivity.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 7-Chloro-1-(4-nitrophenyl)isochromane are not directly reported, the properties of structurally similar compounds can provide some insights. The nitro group's presence in the ring can influence the electronic distribution and thus the compound's reactivity . The crystalline nature and lack of hydrogen bonding in some cases suggest that the compound may have distinct solubility and stability characteristics . The spectroscopic studies, including FT-IR and NMR, of related compounds indicate that the structure of these compounds is well-reflected in their spectra, which could be used to infer the properties of 7-Chloro-1-(4-nitrophenyl)isochromane .

Scientific Research Applications

  • Liquid Crystal Research
    Madhusudana and Sumathy (1985) observed the nematic isotropic (NI) interface in a mixture involving compounds structurally related to 7-Chloro-1-(4-nitrophenyl)isochromane. They discovered that at the NI interface, the director makes a tilt angle of ~45°, leading to unique structures of nematic drops in the isotropic phase. This research contributes to understanding the behavior of liquid crystals in different phases and interfaces, crucial for applications in display technology and materials science (Madhusudana & Sumathy, 1985).

  • Pharmaceutical Analysis
    Al-Rimawi and Kharoaf (2011) developed a liquid chromatographic method for analyzing chloramphenicol and its related compound 2-amino-1-(4-nitrophenyl)propane-1,3-diol, a compound structurally similar to 7-Chloro-1-(4-nitrophenyl)isochromane. This research is significant in the pharmaceutical industry for ensuring the quality and safety of medications (Al-Rimawi & Kharoaf, 2011).

  • Materials Science Azo Polymers


    Meng et al. (1996) synthesized and analyzed azo polymers incorporating nitrophenyl groups, which are chemically related to 7-Chloro-1-(4-nitrophenyl)isochromane. Their research is crucial in the field of reversible optical storage materials, contributing to the development of new materials for data storage and display technologies (Meng, Natansohn, Barrett, & Rochon, 1996).

  • Environmental Science Adsorption Studies


    Mehrizad and Gharbani (2014) explored the use of graphene for removing chloro-2-nitrophenol, a compound related to 7-Chloro-1-(4-nitrophenyl)isochromane, from aqueous solutions. Their work is significant in environmental science, particularly in the removal of harmful chemicals from water, contributing to pollution control and water treatment methods (Mehrizad & Gharbani, 2014).

  • Chemical Kinetics and Isotope Effects
    Schroeder and Jarczewski (1989) studied the kinetics and isotope effects of the dehydrochlorination of a compound structurally similar to 7-Chloro-1-(4-nitrophenyl)isochromane. This research provides insights into the chemical behavior of chloro- and nitro-substituted compounds, which is crucial for understanding reaction mechanisms in organic chemistry (Schroeder & Jarczewski, 1989).

Safety And Hazards

The specific safety and hazards associated with 7-Chloro-1-(4-nitrophenyl)isochromane are not readily available from the search results. However, safety data sheets for similar compounds, such as 4-Nitrophenyl chloroformate, provide information on hazards, including skin and eye irritation, and respiratory system toxicity6.


Future Directions

properties

IUPAC Name

7-chloro-1-(4-nitrophenyl)-3,4-dihydro-1H-isochromene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO3/c16-12-4-1-10-7-8-20-15(14(10)9-12)11-2-5-13(6-3-11)17(18)19/h1-6,9,15H,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQIJUBRIDNBRQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C2=C1C=CC(=C2)Cl)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-1-(4-nitrophenyl)isochromane

Synthesis routes and methods

Procedure details

17.6 g (55 mM) of 4-chloro-2-(4-nitrobenzoyl)-phenylacetic acid and 8 ml of 85% hydrazine hydrate were refluxed in 340 ml of ethanol for 4 hours. The reaction mixture was cooled, acidified with 115 ml of 1 M hydrochloric acid and evaporated. The residue was mixed with 50 ml of water, the crystals were filtered and dried. The resulting hydrazone derivative was dissolved in 300 ml of anhydrous dichloromethane and treated with a solution of 13.4 g (65 mM) of dicyclohexylcarbodiimide in 210 ml of anhydrous dichloromethane. The reaction mixture was stirred at room temperature overnight, then the precipitated crystals were filtered and washed with dichloromethane.
Name
4-chloro-2-(4-nitrobenzoyl)-phenylacetic acid
Quantity
17.6 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
340 mL
Type
solvent
Reaction Step One
Quantity
115 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Ábrahám, S Sólyom, E Csuzdi, P Berzsenyi… - Bioorganic & medicinal …, 2000 - Elsevier
New halogen atom substituted 2,3-benzodiazepine derivatives condensed with an azole ring on the seven membered part of the ring system of type 3 and 4 as well as 5 and 6 were …
Number of citations: 74 www.sciencedirect.com

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